molecular formula C20H23N3O3 B4023640 2-(1-azepanyl)-N-(4-methylphenyl)-5-nitrobenzamide

2-(1-azepanyl)-N-(4-methylphenyl)-5-nitrobenzamide

Cat. No. B4023640
M. Wt: 353.4 g/mol
InChI Key: UAGSFSWXFFAHBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-azepanyl)-N-(4-methylphenyl)-5-nitrobenzamide involves intricate chemical processes. For instance, the synthesis of 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, derived from CB1954, demonstrates a complex route involving reactions with oxygen to yield nitroso compounds and subsequent reductions (Knox et al., 1993). This highlights the potential for generating a variety of nitrobenzamide derivatives through carefully controlled synthetic pathways.

Molecular Structure Analysis

The molecular structure of related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been elucidated through NMR, MS, IR, and X-ray diffraction methods, showcasing the detailed structural aspects that influence their reactivity and properties (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-(1-azepanyl)-N-(4-methylphenyl)-5-nitrobenzamide derivatives are characterized by their reactivity towards various agents. For example, the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid through nucleophilic displacement highlights the reactivity of polynitroaromatic compounds (Samet et al., 2005).

properties

IUPAC Name

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-6-8-16(9-7-15)21-20(24)18-14-17(23(25)26)10-11-19(18)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSFSWXFFAHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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